REACTION_CXSMILES
|
[Li]C(C)(C)C.[CH:6]([Si:9]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[C:10]1[O:11][CH:12]=[CH:13][N:14]=1)([CH3:8])[CH3:7].[CH2:21]([Sn:25](Cl)([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH3:24]>O1CCCC1.C(OCC)(=O)C>[CH2:30]([Sn:25]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:26][CH2:27][CH2:28][CH3:29])[C:12]1[O:11][C:10]([Si:9]([CH:6]([CH3:8])[CH3:7])([CH:15]([CH3:17])[CH3:16])[CH:18]([CH3:20])[CH3:19])=[N:14][CH:13]=1)[CH2:31][CH2:32][CH3:33]
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Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
tributyltin chloride
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)(CCCC)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
to stir for 20 minutes at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 16 hours
|
Duration
|
16 h
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in n-pentane
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |